5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol
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Overview
Description
5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for its potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical probes.
Mechanism of Action
The molecular and cellular effects of this compound would be the result of its interactions with its targets and the subsequent changes in biochemical pathways. These effects could range from changes in cell signaling to effects on cell growth or survival, depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
It is known that this compound is part of the THTP family, which has been identified to provide potent ligands for numerous receptors
Cellular Effects
Some triazolo pyrazine derivatives have been tested for their antimicrobial activity, showing potential activity against bacterial strains
Molecular Mechanism
It is known that this compound is part of the THTP family, which has been identified to provide potent ligands for numerous receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 2-chloropyridazine, followed by cyclization to form the triazolopyridazine ring system. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure high yields .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups into the triazolopyridazine ring .
Scientific Research Applications
5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine: Another triazole-based compound with similar structural features but different biological activities.
5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-c]pyridine: A related compound with variations in the ring structure, leading to different chemical properties.
Uniqueness
5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h6H,1-3H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXMHWGSUFMTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)N2NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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